- Iron-Catalyzed C-H Borylation of ArenesJournal of the American Chemical Society, 2015, 137(12), 4062-4065,
Cas no 909391-56-6 (N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)
![N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine structure](https://ja.kuujia.com/scimg/cas/909391-56-6x500.png)
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 化学的及び物理的性質
名前と識別子
-
- N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- Dimethyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
- N,N-dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
- 3-(N,N-DiMethylaMinoMethyl)phenylboronic acid, pinacol ester
- 3-[(N,N-dimethylamino)methyl]phenylboronic acid pinacol ester
- 3-Dimethylaminomethylphenylboronic acid pinacol ester
- dimethyl-[3-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)benzyl]amine
- dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
- LBUOWYCATLFSRN-UHFFFAOYSA-N
- ZIN
- N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine (ACI)
- Dimethyl[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzyl]amine
- Dimethyl[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]amine
- SB14577
- 3-(n,n-dimethylaminomethyl)phenylboronic acid pinacol ester
- 3-(N,N-dimethylaminomethy)phenylboronic acid pinacol ester
- ALBB-030560
- Z1336748329
- DTXSID00396657
- DB-008576
- dimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine
- CS-0153843
- AS-2740
- AKOS015995522
- MFCD08669568
- C77095
- 909391-56-6
- Dimethyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine, AldrichCPR
- SCHEMBL2587679
- EN300-1706249
- dimethyl-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine
- dimethyl({[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
-
- MDL: MFCD08669568
- インチ: 1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3
- InChIKey: LBUOWYCATLFSRN-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=C(CN(C)C)C=CC=1
計算された属性
- せいみつぶんしりょう: 261.19000
- どういたいしつりょう: 261.19
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7
- ぶんしりょう: 261.17
じっけんとくせい
- 密度みつど: 1.00
- ふってん: 340.8±25.0°C at 760 mmHg
- PSA: 21.70000
- LogP: 2.04740
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236934-25g |
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
909391-56-6 | 95% | 25g |
¥2115.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236934-5g |
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
909391-56-6 | 95% | 5g |
¥647.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236934-10g |
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
909391-56-6 | 95% | 10g |
¥1150.0 | 2024-04-17 | |
Chemenu | CM135367-10g |
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
909391-56-6 | 95+% | 10g |
$350 | 2024-07-20 | |
Key Organics Ltd | AS-2740-1G |
dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |
909391-56-6 | >95% | 1g |
£57.00 | 2025-02-08 | |
Key Organics Ltd | AS-2740-20MG |
dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |
909391-56-6 | >97% | 0mg |
£76.00 | 2023-04-18 | |
TRC | D479113-1000mg |
3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester |
909391-56-6 | 1g |
$161.00 | 2023-05-18 | ||
Enamine | EN300-1706249-1.0g |
dimethyl({[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |
909391-56-6 | 95% | 1g |
$63.0 | 2023-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94000-5g |
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
909391-56-6 | 95% | 5g |
¥1273.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94000-250mg |
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
909391-56-6 | 95% | 250mg |
¥180.0 | 2022-04-27 |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 合成方法
ごうせいかいろ 1
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Raw materials
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Preparation Products
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 関連文献
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamineに関する追加情報
N,N-Dimethyl-1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (CAS No. 909391-56-6): A Comprehensive Overview
N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (CAS No. 909391-56-6) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound, commonly referred to as DMABPin, is a boronic ester derivative that plays a crucial role in various synthetic transformations and biological applications. Its unique chemical structure and reactivity make it an essential building block in the development of novel pharmaceuticals and advanced materials.
The chemical structure of N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine consists of a phenyl ring substituted with a boronic ester group and a dimethylamino group. The boronic ester functionality is particularly noteworthy due to its ability to undergo Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. This reaction allows for the efficient formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters, making DMABPin an invaluable reagent in organic synthesis.
In the context of medicinal chemistry, N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has been explored for its potential therapeutic applications. Recent studies have shown that compounds containing boronic ester groups can exhibit anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that DMABPin derivatives demonstrated significant inhibition of cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
The dimethylamino group in N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine also contributes to its biological activity. Amino groups are known to enhance the solubility and bioavailability of organic compounds, making them more suitable for pharmaceutical applications. Additionally, the presence of this functional group can influence the binding affinity and selectivity of the compound towards specific biological targets.
From a materials science perspective, N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has been utilized in the development of functional polymers and coatings. The boronic ester functionality can be incorporated into polymer chains to create materials with tunable properties such as pH responsiveness and self-healing capabilities. These materials have potential applications in areas such as drug delivery systems and smart coatings for various industrial and biomedical uses.
The synthesis of N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves several steps. One common approach is to start with 3-bromobenzaldehyde and perform a reductive amination with dimethylamine to form the corresponding amine. Subsequently, the bromo group is converted into a boronic ester using bis(pinacolato)diboron (B2(pin)2) under palladium catalysis. This method provides high yields and good purity of the final product.
In terms of safety and handling, it is important to note that while N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is not classified as a hazardous material under current regulations (such as those outlined by OSHA or GHS), proper precautions should still be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation.
The versatility of N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has led to its widespread use in both academic research and industrial applications. Researchers continue to explore new synthetic methods and applications for this compound to expand its utility in various fields. For example, recent advancements in organocatalysis have opened up new avenues for using DMABPin in asymmetric synthesis reactions to produce enantiomerically pure compounds.
In conclusion,N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl) phenyl] methanamine (CAS No. 909391 - 56 - 6) is a multifunctional compound with significant potential in medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an essential reagent for synthetic transformations and biological applications. As research continues to advance in these areas,N,N - dimethyl - 1 - [3 - (4,4,5,5 - tetramethyl - 1,3,2 - dioxaborolan - 2 - yl) phenyl] methanamine is likely to play an increasingly important role in the development of novel drugs and advanced materials.
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